N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide
Description
N-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethyl)acetamide is an acetamide derivative featuring a methyl-substituted furan ring linked via an aminoethyl spacer. Its molecular structure includes a 5-methylfuran-2-ylmethyl group attached to the nitrogen of ethylamine, which is further acetylated (). The compound has a purity of 95% and a molecular weight of 252.10 g/mol ().
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-[2-[(5-methylfuran-2-yl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C10H16N2O2/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13/h3-4,11H,5-7H2,1-2H3,(H,12,13) |
InChI Key |
RYJQAAGDSMFUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide typically involves the reaction of 5-methylfurfural with an amine, followed by acylation. The general synthetic route can be summarized as follows:
Formation of the Intermediate: 5-methylfurfural is reacted with an amine (e.g., ethylenediamine) under acidic or basic conditions to form the intermediate N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)amine.
Acylation: The intermediate is then acylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure efficient reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Features
The compound shares a core acetamide scaffold with several derivatives, differing primarily in substituents on the aminoethyl or aromatic moieties:
Key Observations :
Physicochemical Properties
Limited data is available, but inferences can be made:
- Lipophilicity (logP) : The methylfuran group likely confers moderate lipophilicity, whereas hydroxymethyl (7d) or nitro groups () would reduce logP.
- Solubility : The hydroxymethylfuran derivative (7d) may exhibit better aqueous solubility due to hydrogen bonding ().
- Metabolic Stability : Compounds with methyl or methoxy groups (e.g., ) show improved metabolic stability compared to halogenated analogs ().
Biological Activity
N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide, a compound featuring a furan moiety and a dimethylamino group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H17N3O
- Molecular Weight : 219.29 g/mol
- SMILES Notation : CC(C(=O)NCC(NC(C)C)C1=CC=CO1)=O
This structure includes functional groups that are significant for its biological interactions, particularly the furan ring which is known for enhancing pharmacological properties.
This compound is believed to interact with specific molecular targets, modulating their activity. The presence of the furan ring and the dimethylamino group allows the compound to bind effectively to enzymes or receptors involved in various biochemical pathways. This interaction may lead to antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Properties
Research indicates that compounds containing furan moieties often exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with structural similarities have demonstrated inhibition of human sirtuin 2 (SIRT2), a target implicated in cancer progression .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. This effect is likely mediated through the modulation of inflammatory cytokines and pathways involved in the immune response.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the furan ring or amine substituents can enhance or diminish biological activity. For instance, variations in substituents on the furan ring have been shown to affect binding affinity and selectivity towards biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
